molecular formula C15H13ClF3N3O3S B14993528 5-chloro-2-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B14993528
M. Wt: 407.8 g/mol
InChI Key: NREBIWKLKKNDDR-UHFFFAOYSA-N
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Description

5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13ClF3N3O3S

Molecular Weight

407.8 g/mol

IUPAC Name

5-chloro-2-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClF3N3O3S/c1-2-6-26(24,25)14-20-8-11(16)12(22-14)13(23)21-10-5-3-4-9(7-10)15(17,18)19/h3-5,7-8H,2,6H2,1H3,(H,21,23)

InChI Key

NREBIWKLKKNDDR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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